

SiR-Hoechst: An In-Depth Technical Guide for Advanced Live-Cell Imaging

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Compound of Interest

Compound Name: SiR-Hoechst

Cat. No.: B12379234

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Introduction

SiR-Hoechst is a cutting-edge, far-red, fluorogenic DNA stain that has become an invaluable tool for researchers in cell biology and drug development. It is a cell-permeable probe specifically designed for the high-resolution visualization of nuclear DNA in living cells.[1][2][3][4] A key innovation in its design is the conjugation of a silicon rhodamine (SiR) fluorophore to a Hoechst dye molecule.[5][6] This unique structure endows **SiR-Hoechst** with several advantages over traditional DNA stains, including minimal toxicity, excitation by far-red light to reduce phototoxicity, and compatibility with super-resolution microscopy techniques.[1][2][3][7] These features make **SiR-Hoechst** a superior choice for long-term, time-lapse imaging of sensitive cellular processes like mitosis.[5][6]

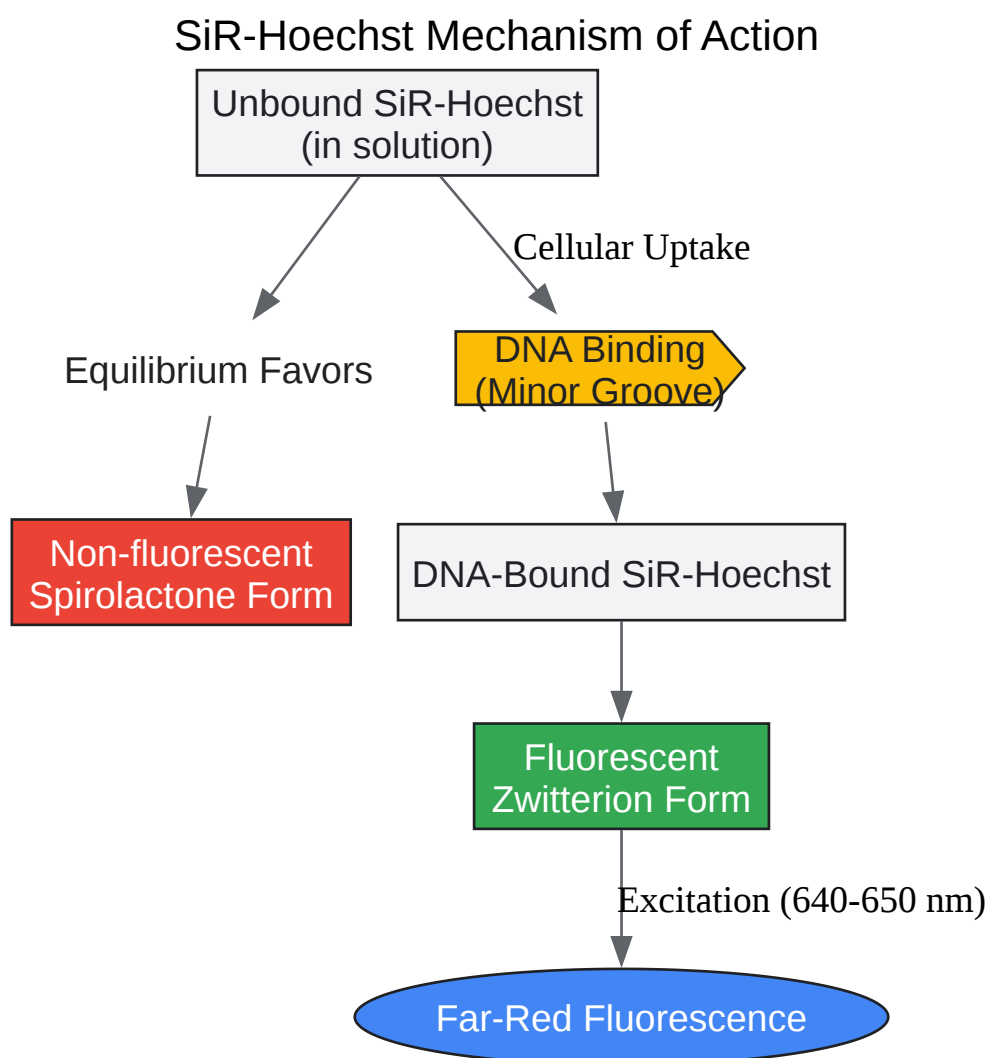
Core Mechanism of Action

The functionality of **SiR-Hoechst** is based on a sophisticated interplay between DNA binding and a conformational change in the fluorophore that "switches on" its fluorescence.

1. DNA Binding: The Hoechst component of the molecule acts as a targeting moiety, binding to the minor groove of double-stranded DNA, with a preference for adenine-thymine (A-T) rich

regions.[5] This binding is non-intercalating, meaning it does not insert itself between the DNA base pairs, which contributes to its lower toxicity compared to some other DNA stains.

2. Fluorogenic Activation: In its unbound state in aqueous solution, **SiR-Hoechst** primarily exists in a non-fluorescent spirolactone form. Upon binding to DNA, the local environment triggers a conformational change, shifting the equilibrium towards the fluorescent zwitterionic isomer.[5][6] This process results in a significant increase in fluorescence intensity, providing a high signal-to-noise ratio for imaging.[5][6][7]



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SiR-Hoechst fluorogenic activation upon DNA binding.

Quantitative Data

The photophysical and binding properties of **SiR-Hoechst** are summarized in the table below. These characteristics highlight its suitability for sensitive and high-resolution imaging applications.

Property	Value	Reference
Excitation Maximum (λ_{ex})	~652 nm	[8][9]
Emission Maximum (λ_{em})	~672 nm	[8][9]
Fluorescence Enhancement	~50-fold upon DNA binding	[5][6][7]
Dissociation Constant (Kd)	8.4 μ M	[7][9]
Recommended Concentration	0.1 - 5 μ M	[8][10][11]
Compatibility	Live and Fixed Cells, Super-Resolution Microscopy (STED)	[3][5][6]

Experimental Protocols

The following protocols provide a general framework for staining live cells with **SiR-Hoechst** for fluorescence microscopy. Optimization may be required for specific cell types and experimental conditions.

Stock Solution Preparation

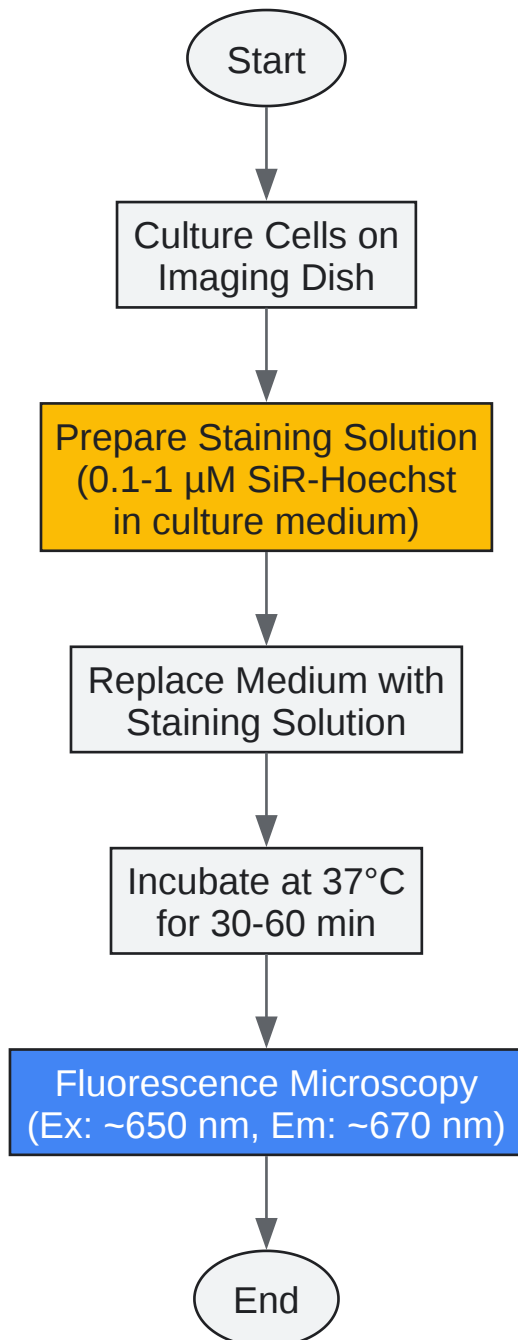
- Prepare a 1 mM stock solution of **SiR-Hoechst**: Dissolve the provided solid **SiR-Hoechst** in anhydrous DMSO.
- Storage: Store the stock solution at -20°C, protected from light and moisture.

Live Cell Staining Protocol

- Cell Culture: Grow cells on a suitable imaging dish or slide.
- Prepare Staining Solution: Dilute the 1 mM **SiR-Hoechst** stock solution in fresh, pre-warmed cell culture medium to a final working concentration of 0.1-1 μ M. For some applications, concentrations up to 5 μ M may be used, but it is recommended to start with a lower concentration to minimize potential toxicity.[10][11]

- Staining: Remove the existing culture medium from the cells and replace it with the **SiR-Hoechst** staining solution.
- Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.
- Imaging: The cells can be imaged directly in the staining solution. For longer time-lapse experiments, it is advisable to wash the cells once with fresh culture medium to remove any excess probe.

Experimental Workflow for SiR-Hoechst Staining



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*A generalized workflow for staining live cells with **SiR-Hoechst**.*

Potential Considerations and Limitations

While **SiR-Hoechst** is designed for minimal toxicity, some studies have reported that at concentrations as low as 1 μM , it can induce DNA damage responses and cause a G2 phase cell cycle arrest, particularly with prolonged exposure.[10][11][12] Therefore, it is crucial to:

- Use the lowest effective concentration: Titrate the probe concentration to find the optimal balance between signal intensity and cell health.
- Minimize light exposure: Use the lowest possible laser power and exposure times during imaging to further reduce phototoxicity.
- Perform control experiments: Compare the behavior of stained cells to unstained controls to ensure that the probe is not adversely affecting the biological process under investigation.

Conclusion

SiR-Hoechst represents a significant advancement in fluorescent probe technology for live-cell imaging. Its far-red spectral properties, coupled with a fluorogenic mechanism that minimizes background fluorescence and cytotoxicity, make it an exceptional tool for studying nuclear architecture and dynamics in real-time. By following optimized protocols and being mindful of potential cellular perturbations, researchers can leverage the power of **SiR-Hoechst** to gain deeper insights into the intricate workings of the cell.

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References

- [1. youtube.com \[youtube.com\]](https://www.youtube.com)
- [2. SiR-Hoechst is a far-red DNA stain for live-cell nanoscopy. | Sigma-Aldrich \[sigmaaldrich.com\]](#)
- [3. abberior.rocks \[abberior.rocks\]](https://abberior.rocks)
- [4. SiR-DNA kit - Live cell DNA stain - spirochrome \[spirochrome.com\]](https://spirochrome.com)
- [5. mdpi.com \[mdpi.com\]](https://mdpi.com)

- [6. bocsci.com \[bocsci.com\]](#)
- [7. SiR–Hoechst is a far-red DNA stain for live-cell nanoscopy - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [8. researchgate.net \[researchgate.net\]](#)
- [9. researchgate.net \[researchgate.net\]](#)
- [10. The live cell DNA stain SiR-Hoechst induces DNA damage responses and impairs cell cycle progression - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [11. researchgate.net \[researchgate.net\]](#)
- [12. researchgate.net \[researchgate.net\]](#)
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